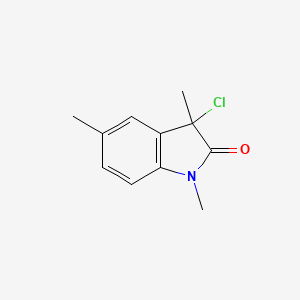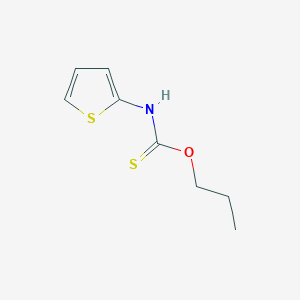![molecular formula C15H17NO2 B14590202 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione CAS No. 61343-09-7](/img/structure/B14590202.png)
2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylphenyl)-2-azaspiro[44]nonane-1,3-dione is a spirocyclic compound characterized by a unique structural motif where a spiro center connects two cyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione typically involves the reaction of 3-methylphenylamine with a suitable cyclic ketone under acidic or basic conditions. One common method involves the cyclization of 3-methylphenylamine with 1,6-dioxaspiro[4.4]nonane-2,7-dione in the presence of a catalyst such as gold (I) complexes . The reaction proceeds smoothly under mild conditions, yielding the desired spirocyclic compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spiro center or the aromatic ring, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
2-(3-Methylphenyl)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Medicine: Potential use as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of novel materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can inhibit or modulate the activity of these targets. For example, it may act as an antagonist of integrin receptors, thereby affecting cell adhesion and migration processes .
Comparison with Similar Compounds
Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity.
Spiro[4.5]decane-1,6-dione: Studied for its enantioselective synthesis and potential biological activities.
Spiro[5.5]undecane-1,7-dione: Investigated for its unique structural properties and applications in materials science.
Uniqueness
2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione stands out due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
CAS No. |
61343-09-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-(3-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione |
InChI |
InChI=1S/C15H17NO2/c1-11-5-4-6-12(9-11)16-13(17)10-15(14(16)18)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3 |
InChI Key |
KPQLMWGPAQNHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC3(C2=O)CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)

![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)




![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)


